molecular formula C11H20O3 B8570943 7,12-Dioxaspiro[5.6]dodecane-9-methanol CAS No. 204262-67-9

7,12-Dioxaspiro[5.6]dodecane-9-methanol

Cat. No.: B8570943
CAS No.: 204262-67-9
M. Wt: 200.27 g/mol
InChI Key: RQILATULOKKGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,12-Dioxaspiro[5.6]dodecane-9-methanol is a chemical building block designed for research and development, particularly in medicinal chemistry and organic synthesis. This compound features a spiroketal core structure, a motif recognized for its three-dimensional complexity and presence in biologically active molecules. The appended hydroxymethyl group provides a versatile handle for further chemical modification, allowing researchers to create diverse compound libraries. The spiroketal scaffold is of significant interest in drug discovery. Incorporating spirocyclic motifs into molecular structures can lead to tighter and more selective binding to biological targets, and may also improve physicochemical properties such as metabolic stability . While direct biological data for this specific analog may be limited, related spiro-diketopiperazine structures, also built around a spiro-fused core, have demonstrated a range of promising pharmacological activities in research settings. These activities include neuroprotective properties, anti-inflammatory activity, and antiproliferative effects against drug-resistant human cancer cell lines . The synthetic strategies for assembling such complex, high-value spiroketal systems often rely on advanced methodologies, including catalytic asymmetric synthesis and carbon-carbon bond-forming reactions like the nitroaldol and Michael reactions . This product is intended for use by qualified researchers as a synthetic intermediate or a scaffold for creating novel chemical entities. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

204262-67-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

7,12-dioxaspiro[5.6]dodecan-10-ylmethanol

InChI

InChI=1S/C11H20O3/c12-8-10-4-7-13-11(14-9-10)5-2-1-3-6-11/h10,12H,1-9H2

InChI Key

RQILATULOKKGBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCCC(CO2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7,12-Dioxaspiro[5.6]dodecane-9-methanol is highlighted through comparisons with analogous spirocyclic and dioxaspiro compounds. Below is a detailed analysis:

Structural Analogues

Compound Name Structure & Key Features Applications & Stability References
This compound 5,6-spiroketal system with hydroxymethyl at C7. Synthesized via hydroformylation. Antiviral drug intermediate; moderate stability due to spirocyclic rigidity.
1,7-Dioxaspiro[5.5]undecane 6,6-spiroketal system. Found in insect pheromones (e.g., olive fruit fly). Pheromone activity; high stability from conformational anomeric effects (σ-conjugation).
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol 4,5-spiroketal system with dual hydroxymethyl groups. Potential biolubricant; enhanced solubility due to polar substituents.
9-Methyl-3,9-diazaspiro[5.6]dodecane Nitrogen-containing spirocycle (3,9-diaza). Unspecified biological activity; basicity differs from oxygen analogues.

Key Differences

Ring Size & Stability: The 5,6-spiroketal system in this compound exhibits distinct steric and electronic properties compared to 6,6-spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane). The latter benefits from stronger hyperconjugative stabilization (2p(O) → σ*C-O interactions), enhancing thermal and chemical stability . Smaller spiro systems (e.g., 4,5-spiroketals) are less rigid, favoring applications in biolubricants where fluidity is critical .

Synthetic Routes: this compound is produced via rhodium-catalyzed hydroformylation, requiring high-pressure syngas . In contrast, 1,7-dioxaspiro[5.5]undecane derivatives are synthesized through acid-catalyzed cyclization of diols and ketones under milder conditions .

Functional Group Influence: The hydroxymethyl group in this compound enhances its reactivity for subsequent nucleoside derivatization. Conversely, methyl or ethyl substituents in analogues like 1,5-Dioxaspiro[5.5]undecane-3,3-diethyl-9-methyl reduce polarity, favoring non-polar applications .

Stability and Reactivity

  • Hyperconjugation Effects: 6,6-spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane) exhibit greater stability due to σ-conjugation between oxygen lone pairs and adjacent C-O σ* orbitals. This effect is less pronounced in 5,6-spiroketals like this compound, resulting in higher conformational flexibility .
  • Thermal Properties : Spiroketals with larger rings (e.g., 6,6 systems) have higher boiling points and lower volatility, making them suitable for pheromone applications. Smaller spiroketals (e.g., 5,6 or 4,5 systems) are more volatile but less thermally stable .

Q & A

Q. What comparative studies can elucidate the biological or material science applications of this compound?

  • Methodological Answer :
  • Screen for antimicrobial activity using microdilution assays against Gram-positive/negative bacteria.
  • Evaluate its potential as a ligand in catalysis by testing coordination with transition metals (e.g., Pd, Cu).
  • Compare thermal stability (TGA/DSC) with linear ethers to assess suitability for polymer matrices .

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